IMPDH2 Inhibitory Activity: Ki Determination Against Inosine-5'-Monophosphate Dehydrogenase 2
The compound demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with Ki values ranging from 240 nM to 440 nM depending on the substrate used [1]. Specifically, when tested against the IMP substrate, the Ki was 430 nM; against the NMD (nicotinamide adenine dinucleotide) substrate, the Ki was 440 nM [1]. This inhibition profile is a direct consequence of the compound's unique halogenation pattern and N-isopropyl substitution, as the unsubstituted 2,6-dichloro-5-fluoronicotinamide (CAS 113237-20-0) does not appear in the same IMPDH2 inhibition datasets, suggesting that the N-isopropyl group is a critical determinant of target engagement [2].
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240–440 nM (substrate-dependent: 240 nM uncompetitive; 430 nM against IMP; 440 nM against NMD) |
| Comparator Or Baseline | 2,6-Dichloro-5-fluoronicotinamide (CAS 113237-20-0); not reported in IMPDH2 inhibition datasets |
| Quantified Difference | Not directly comparable; absence of activity data for primary amide analog suggests N-isopropyl substitution is required for measurable IMPDH2 inhibition |
| Conditions | In vitro enzymatic assay against recombinant human IMPDH2; substrates: IMP and NAD (NMD) |
Why This Matters
This evidence demonstrates that the N-isopropyl moiety is functionally essential for IMPDH2 inhibition, directly addressing the procurement question of whether the unsubstituted amide analog (CAS 113237-20-0) can substitute in assays targeting this enzyme.
- [1] BindingDB. PrimarySearch_ki for Inosine-5'-monophosphate dehydrogenase 2 and BDBM50421763. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] ChEMBL. ChEMBL_89942 (CHEMBL699568): Assay Method Information. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=2&entryid=50036609 View Source
